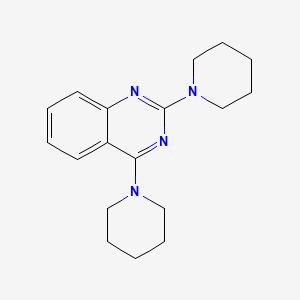

2,4-Di(piperidin-1-yl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-di(piperidin-1-yl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4/c1-5-11-21(12-6-1)17-15-9-3-4-10-16(15)19-18(20-17)22-13-7-2-8-14-22/h3-4,9-10H,1-2,5-8,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLIPIFFUYCEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Analytical Characterization Techniques

Spectroscopic Methods for Structure Confirmation of 2,4-Di(piperidin-1-yl)quinazoline

Spectroscopic techniques are fundamental in confirming the identity and purity of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of each proton and carbon atom within this compound.

In the ¹H NMR spectrum of related quinazoline (B50416) derivatives, characteristic signals corresponding to the protons of the quinazoline ring and the piperidine (B6355638) moieties are observed. For instance, the aromatic protons of the quinazoline core typically appear in the downfield region of the spectrum, while the aliphatic protons of the piperidine rings resonate at higher field strengths. nih.gov The integration of these signals provides a ratio of the number of protons in different environments, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) reveal information about neighboring protons.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying the chemical shifts of each unique carbon atom. The carbonyl carbon in the quinazolinone ring of related structures, for example, displays a characteristic signal in the range of 161.1–161.6 ppm. nih.gov The aliphatic carbons of the piperidine rings and the aromatic carbons of the quinazoline core also have distinct chemical shifts, allowing for a complete assignment of the carbon skeleton.

Table 1: Representative ¹H NMR Spectral Data for a Quinazoline Derivative

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| 8.24 | d | 1H | H-5-quinazolinone |

| 7.98 | dd | 1H | H-7-quinazolinone |

| 2.54–3.31 | m | 2H | CH₂ between quinazolinone and piperidine |

Note: Data is for a related 2-((4-Benzylpiperidin-1-yl) methyl)-3-(3-chlorophenyl) quinazolin-4(3H)-one and serves as an illustrative example. nih.gov The exact chemical shifts for this compound may vary.

Table 2: Representative ¹³C NMR Spectral Data for a Quinazoline Derivative

| Chemical Shift (δ ppm) | Assignment |

| 161.1–161.6 | C=O of quinazolinone ring |

Note: Data is for related quinazolinone derivatives and serves as an illustrative example. nih.gov The exact chemical shifts for this compound may vary.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its analogs, the IR spectrum would exhibit characteristic absorption bands. For related quinazolinone structures, prominent peaks include those for C-H stretching in aromatic and aliphatic regions, C=O stretching, C=C stretching in the aromatic ring, C=N stretching, and C-N stretching. nih.gov The absence of certain bands, such as those for N-H or O-H stretches, can also be informative in confirming the structure.

Table 3: Characteristic IR Absorption Bands for a Related Quinazolinone Derivative

| Wavenumber (cm⁻¹) | Functional Group |

| 3024–3072 | C-H (aromatic) |

| 2795–2920 | C-H (aliphatic) |

| 1683 | C=O (stretch) |

| 1597 | C=C (aromatic) |

| 1468 | C=N (stretch) |

| 1335 | C-N (stretch) |

Note: Data is for 2-((4-Benzylpiperidin-1-yl) methyl)-3-(3-chlorophenyl) quinazolin-4(3H)-one and serves as an illustrative example. nih.gov The exact wavenumbers for this compound may vary.

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, the exact molecular mass can be determined. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula. For instance, in the analysis of related quinazoline derivatives, the molecular ion peak [M+H]⁺ is often observed, confirming the molecular weight of the compound. rsc.org

Mechanistic Insights into the Biological Activity of 2,4 Di Piperidin 1 Yl Quinazoline Analogs

Molecular Target Identification and Binding Modes

The biological effects of 2,4-di(piperidin-1-yl)quinazoline analogs are rooted in their interactions with specific molecular targets. These interactions, ranging from enzyme inhibition to nucleic acid stabilization, are crucial determinants of their therapeutic potential.

Interaction with Kinase Enzymes

Kinases are a major class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. tbzmed.ac.ir Several this compound analogs have been identified as potent kinase inhibitors.

BRAF: The BRAF kinase is another important target in cancer therapy, particularly in melanoma. Certain quinazoline-based compounds have demonstrated inhibitory activity against BRAF. frontiersin.org The binding mode of these inhibitors often involves interactions with the hinge region of the kinase and occupation of the DFG-out pocket, a characteristic of type II kinase inhibitors.

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are crucial for DNA repair, and their inhibition is a promising strategy for treating cancers with deficiencies in other DNA repair pathways. diva-portal.org Several quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP-1 and PARP-2 inhibitors. nih.govresearchgate.netnih.gov Structure-activity relationship studies have indicated that substituents such as β-proline and piperidine-4-carboxylic acid groups enhance PARP-1 inhibitory activity. nih.govbiomedres.us The quinazoline-2,4(1H,3H)-dione scaffold fits well into the nicotinamide (B372718) (NI) binding site of PARP, forming key hydrogen bonds with residues like Gly863 and Ser904, and engaging in π-π stacking with Tyr907. researchgate.net

Table 1: Kinase Inhibition by this compound Analogs

| Compound Class | Target Kinase | Key Interactions | Reference |

|---|---|---|---|

| Quinazolinone-benzyl piperidine (B6355638) derivatives | EGFR | Hydrogen bonding with Gln767, Met769; Hydrophobic interactions | nih.govfrontiersin.org |

| Quinazoline-based inhibitors | BRAF | Hinge region binding; DFG-out pocket occupation | frontiersin.org |

| Quinazoline-2,4(1H,3H)-dione derivatives | PARP-1, PARP-2 | Hydrogen bonding with Gly863, Ser904; π-π stacking with Tyr907 | nih.govresearchgate.netbiomedres.us |

G-Quadruplex DNA Stabilization

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. mdpi.com They are found in the promoter regions of many oncogenes and in telomeres, making them attractive targets for anticancer drug development. diva-portal.orgmdpi.com Small molecules that can bind to and stabilize G4 structures can interfere with DNA replication and transcription, leading to cell growth arrest. medchemexpress.com

Certain 2,4-disubstituted quinazoline (B50416) derivatives have been shown to be effective G-quadruplex stabilizing ligands. mdpi.com The planar quinazoline core can stack on the terminal G-quartets, while the side chains, which can include piperidinyl groups, interact with the grooves and loops of the G4 structure. mdpi.com The length and nature of these side chains can influence the binding affinity and selectivity for different G4 topologies. mdpi.com For example, FRET melting assays have demonstrated that some quinazoline derivatives can significantly increase the melting temperature of G-quadruplex DNA, indicating stabilization. mdpi.com

Table 2: G-Quadruplex Stabilization by Quinazoline Analogs

| Compound Series | G4 Target | Stabilization Effect (ΔTm) | Reference |

|---|---|---|---|

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines | c-MYC, K-RAS, BCL-2 | 8.4–19.5 °C (c-MYC), 15.5–33.1 °C (K-RAS), 9.5–22.7 °C (BCL-2) | mdpi.com |

Other Enzyme and Receptor Modulations

The therapeutic reach of this compound analogs extends beyond kinases and G-quadruplexes to other enzymes and receptors.

Dipeptidyl Peptidase-IV (DPP-IV): While not a primary focus of the provided information, it is worth noting that quinazoline derivatives have been explored as inhibitors of various enzymes, and the piperidine moiety is a common feature in many bioactive compounds.

Adenosine (B11128) A2A Receptor (A2AR): The A2A receptor is a G protein-coupled receptor that has emerged as a therapeutic target in neurodegenerative diseases and cancer. researchgate.netnih.gov Novel 2-aminoquinazoline (B112073) derivatives, some incorporating aminopentylpiperidine substituents, have been developed as potent A2AR antagonists. researchgate.netnih.gov These compounds have demonstrated high binding affinity (Ki values in the nanomolar range) and functional antagonist activity. researchgate.netnih.gov Molecular modeling suggests that these antagonists bind within the receptor's orthosteric binding pocket.

Investigation of Cellular Mechanisms

The molecular interactions of this compound analogs translate into distinct cellular responses, primarily cell cycle modulation and apoptosis induction.

Cell Cycle Modulation: A number of quinazoline derivatives have been shown to induce cell cycle arrest, often at the G2/M phase. spandidos-publications.com This effect is frequently linked to the inhibition of key cell cycle regulators. For instance, the quinazoline derivative WYK431 was found to arrest human gastric cancer cells in the G2/M phase, an effect associated with the modulation of CDK1 and CDC25C. spandidos-publications.com

Apoptosis Induction: A key mechanism of action for many anticancer quinazoline derivatives is the induction of programmed cell death, or apoptosis. nih.gov This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some quinazolinone Schiff base derivatives have been shown to induce apoptosis in breast cancer cells by causing the release of cytochrome c from the mitochondria, which in turn activates caspases 9 and 3/7. nih.gov These compounds also induced apoptosis through the extrinsic pathway involving caspase-8. nih.gov Similarly, the derivative WYK431 was found to induce apoptosis in gastric cancer cells through the activation of caspase-3 and caspase-9. spandidos-publications.com

Allosteric Modulation and Orthosteric Binding Site Analysis

The binding of ligands to their protein targets can occur at the primary, or orthosteric, site, or at a secondary, allosteric site. While many quinazoline-based kinase inhibitors bind to the ATP-binding site (an orthosteric interaction), there is growing interest in developing allosteric modulators.

In the context of the adenosine A2A receptor, molecular docking studies have been used to predict the binding modes of novel quinazoline antagonists. researchgate.net These studies suggest that the compounds bind within the orthosteric pocket, similar to the reference antagonist ZM-241385. researchgate.net

For the bovine viral diarrhea virus (BVDV) RNA-dependent RNA polymerase (RdRp), a target for antiviral agents, some N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine derivatives have been identified as inhibitors that bind to an allosteric pocket located in the fingers and thumb domains of the enzyme. frontiersin.org This is distinct from the binding site of other non-nucleoside inhibitors. frontiersin.org

Computational and Theoretical Studies in 2,4 Di Piperidin 1 Yl Quinazoline Research

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been instrumental in elucidating the potential mechanisms of action for 2,4-di(piperidin-1-yl)quinazoline and related compounds by identifying their binding modes and key interactions with various biological targets.

One area of significant interest has been the application of these compounds as anticancer agents. For instance, molecular docking studies have been performed to investigate the interaction of quinazoline (B50416) derivatives with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov These simulations have revealed that the quinazoline core can form crucial interactions, such as pi-anion and pi-alkyl interactions, with key residues in the EGFR binding pocket, including Asp831, Leu694, Leu820, Ala719, Val702, and Lys721. nih.gov The 4-benzyl piperidine (B6355638) substituent has also been shown to engage in pi-alkyl interactions with residues like Cys773. nih.gov

In the context of inflammatory diseases, 2,4-disubstituted quinazoline small molecule inhibitors have been designed to target oncostatin M (OSM). boisestate.edu Computational docking was used to screen a large library of molecules against the OSM binding site 3, leading to the rational design of the SMI-27 series of compounds. boisestate.edu These studies predicted high-affinity binding, which was later supported by experimental data showing direct binding to OSM. boisestate.edu

Furthermore, docking studies have been employed to understand the anti-platelet aggregation activity of 2-piperazin-1-yl-quinazolines by modeling their interactions with the integrin αIIbβ3 receptor. nih.govsigmaaldrich.com These simulations helped to determine the key protein-ligand interactions responsible for their inhibitory effects. nih.gov Similarly, in the development of antiviral agents, molecular docking has been used to identify how quinazoline derivatives bind to the RNA-dependent RNA polymerase (RdRp) of the Bovine Viral Diarrhea Virus (BVDV), revealing a binding pocket in the fingers and thumb domains. nih.gov

The following table summarizes key findings from molecular docking studies on quinazoline derivatives:

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Asp831, Leu694, Leu820, Ala719, Val702, Lys721, Cys773 | Pi-anion, Pi-alkyl | nih.gov |

| Oncostatin M (OSM) | Arg91, Leu92, Gly166 (in binding site 3) | Not specified | boisestate.edu |

| Integrin αIIbβ3 | Not specified | Not specified | nih.gov |

| Bovine Viral Diarrhea Virus (BVDV) RdRp | Not specified (pocket in fingers and thumb domains) | Not specified | nih.gov |

| SARS-CoV-2 Mpro | Not specified | Not specified | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are important for their therapeutic effects.

QSAR studies have been applied to various classes of quinazoline derivatives to guide the design of more potent therapeutic agents. For example, in the development of antitubercular agents, 2D and 3D-QSAR models have been developed for 2,4-diaminoquinazoline scaffolds. ijpsonline.com These models have demonstrated good predictive reliability, with a 2D-QSAR model showing a squared correlation coefficient (r²) of 0.8190 and a 3D-QSAR model having a cross-validated r² (q²) of 0.7601. ijpsonline.com These studies have highlighted the importance of features like hydrogen bond acceptors, donors, and aromatic rings with electronegative atoms for antitubercular activity. ijpsonline.com

In the context of anticancer research, QSAR modeling has been used to study benzimidazole-based quinazolines as Aurora kinase inhibitors. merckmillipore.com This approach helps in identifying the key structural requirements for potent inhibition of these kinases, which are crucial for cell cycle regulation. Similarly, QSAR has been employed in the development of 2,4-disubstituted quinazolines as inhibitors of amyloid-β aggregation for the potential treatment of Alzheimer's disease. merckmillipore.com

The general principle of QSAR involves correlating various molecular descriptors (e.g., electronic, steric, hydrophobic) with the observed biological activity. usb.ac.ir This allows for the creation of a mathematical model that can be used to predict the activity of new analogs, thereby streamlining the drug discovery process. usb.ac.ir

The following table provides an overview of QSAR studies on quinazoline derivatives:

| Therapeutic Area | Key Findings/Model Statistics | Reference |

| Antitubercular | 2D-QSAR: r² = 0.8190, q² = 0.7711; 3D-QSAR: q² = 0.7601. Importance of H-bond acceptors/donors and aromatic rings. | ijpsonline.com |

| Anticancer (Aurora Kinase Inhibitors) | Identification of key structural requirements for inhibition. | merckmillipore.com |

| Alzheimer's Disease (Amyloid-β Aggregation Inhibitors) | Development of structure-activity relationships for dual cholinesterase inhibition and antioxidant properties. | merckmillipore.com |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. In the context of this compound research, DFT calculations provide valuable insights into the molecule's electronic properties, reactivity, and spectroscopic characteristics.

DFT studies have been employed to understand the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors. nih.gov These calculations revealed that the carbon atom at the 4-position of the quinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. nih.gov This theoretical finding aligns with experimental observations and explains the preferential substitution at this position. nih.gov

Furthermore, DFT calculations have been utilized to investigate the mechanistic pathways of catalytic reactions for the synthesis of quinazoline-2,4-diones. rsc.orgresearchgate.net These studies help in elucidating the role of the catalyst and the energetics of different reaction steps, which is crucial for optimizing reaction conditions. rsc.org

The application of DFT extends to the analysis of the structural and electronic properties of the final compounds. For instance, in the study of new piperidin-4-amine derivatives as anti-HCV inhibitors, DFT was used in combination with other computational methods to understand the structure-based properties of the designed molecules.

The following table summarizes the applications of DFT in quinazoline research:

| Application | Key Insights | Reference |

| Reaction Regioselectivity | C4 position of 2,4-dichloroquinazoline is more susceptible to nucleophilic attack due to a higher LUMO coefficient. | nih.gov |

| Catalytic Mechanism | Elucidation of the mechanistic route for the formation of N3-substituted quinazoline-2,4(1H,3H)-diones. | rsc.orgresearchgate.net |

| Electronic Structure Analysis | Investigation of the electronic properties of designed inhibitor molecules. |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide a dynamic view of how a ligand interacts with its target protein, offering insights into the stability of the complex and the conformational changes that may occur upon binding.

MD simulations have been applied to study the binding of quinazoline derivatives to various protein targets. For example, in the development of novel 2,4-disubstituted quinazolines as cytotoxic agents and JAK2 inhibitors, MD simulations were used to assess the stability of the ligand-protein complex. merckmillipore.com Similarly, for quinazoline-based inhibitors of SARS-CoV-2, MD simulations over a 100 ns timeframe were conducted to evaluate the binding modes and affinities of the inhibitors to the main protease (Mpro). rsc.org These simulations can reveal the dynamic and thermodynamic properties of the ligand-protein interactions, reinforcing the findings from molecular docking studies. rsc.org

In the context of antimalarial drug discovery, MD simulations have been used to study the docking of 2-anilino 4-amino substituted quinazolines against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein target. acs.org These simulations help to understand the stability of the predicted binding poses and can guide the optimization of the lead compounds.

The following table highlights the use of MD simulations in the study of quinazoline derivatives:

| Target Protein | Purpose of Simulation | Reference |

| JAK2 | Assess the stability of the ligand-protein complex. | merckmillipore.com |

| SARS-CoV-2 Mpro | Evaluate binding modes and affinities over a 100 ns timeframe. | rsc.org |

| Pf-DHODH | Study the stability of docked poses of antimalarial quinazolines. | acs.org |

| EGFR | Assess the orientation and interaction mode of quinazolinone compounds. | nih.gov |

Applications in Chemical Biology and Future Research Directions

Development as Molecular Probes for Biological Pathways

The intrinsic properties of the quinazoline (B50416) scaffold, including its potential for fluorescence, make it a candidate for the development of molecular probes. researchgate.net 2-N-amino substituted quinazolines have shown potential as fluorophores for sensing and imaging. researchgate.net Specifically, the fluorescence emission of certain derivatives can be altered upon binding to biological targets, such as the colchicine (B1669291) binding site of β-tubulin, allowing for the visualization of intracellular components and the development of competition assays. researchgate.net This suggests that 2,4-di(piperidin-1-yl)quinazoline and its analogs could be developed into fluorescent probes to investigate various biological pathways. The ability to visualize the intracellular distribution of these compounds can provide crucial insights into their mechanisms of action and identify their molecular targets within cells. researchgate.net

Exploration as Scaffold for Design of Novel Chemical Entities

The quinazoline ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to form the basis for a wide range of therapeutic agents. google.commdpi.com This scaffold is present in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ainih.gov

Researchers have successfully utilized the 2,4-disubstituted quinazoline framework to design novel compounds with a variety of therapeutic applications. For instance, the quinazoline scaffold has been a key element in the development of potent inhibitors for various kinases, which are crucial targets in cancer therapy. nih.govmdpi.com The adaptability of the quinazoline core allows for modifications at multiple positions, enabling the synthesis of extensive libraries of compounds for screening against different biological targets. mdpi.com

The this compound structure itself serves as a starting point for creating new chemical entities. The piperidine (B6355638) moieties can be modified or replaced to explore new chemical space and optimize biological activity. acs.orgnih.gov For example, derivatives of 2,4-diaminoquinazoline have been synthesized and evaluated as inhibitors of p21-activated kinase 4 (PAK4), a target in cancer research. nih.govmdpi.comdntb.gov.ua

A notable example of the quinazoline scaffold's utility is in the design of multi-target directed ligands (MTDLs) for complex diseases like Alzheimer's. One study reported the development of a 2,4-disubstituted quinazoline derivative that dually inhibits cholinesterases and amyloid-beta aggregation, showcasing the potential of this scaffold to address multiple pathological factors. mdpi.com

Advancements in Targeted Functionalization for Enhanced Specificity

Targeted functionalization of the this compound scaffold is a key strategy for improving its specificity and potency towards desired biological targets. This involves the precise introduction of various chemical groups at specific positions on the quinazoline ring or the piperidine substituents. acs.orgnih.gov

Synthetic strategies, such as nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloroquinazoline (B46505) precursors, allow for the regioselective introduction of different amines, including piperidine. mdpi.com This chemical tractability enables the systematic modification of the scaffold to probe structure-activity relationships (SAR). acs.org

Recent advancements have focused on introducing a variety of substituents to enhance the therapeutic properties of quinazoline derivatives. For example, the introduction of aminoalkyl chains containing tertiary amines at the C2-position of the quinazoline ring has been shown to enhance antagonist activity and improve solubility. nih.govmdpi.com Similarly, substitutions at the C6 and C7 positions have been explored to modulate the binding affinities of these compounds for their targets. nih.govmdpi.com

The ability to functionalize the quinazoline core at multiple positions provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of these compounds, leading to the development of more selective and effective therapeutic agents. nih.govnih.gov

Integration of High-Throughput Screening with Rational Design

The discovery and optimization of quinazoline-based compounds have been significantly accelerated by the integration of high-throughput screening (HTS) and rational drug design. nih.govresearchgate.netontosight.ai HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets, identifying initial "hit" compounds. nih.govacs.org

For example, HTS assays have been instrumental in identifying 2,4-diaminoquinazoline derivatives with potent inhibitory activity against dengue virus and other pathogens. nih.govnih.gov Once a hit is identified, rational design principles are applied to guide the synthesis of analogs with improved potency and pharmacokinetic properties. nih.gov This iterative process of screening and design is a powerful engine for drug discovery.

Computational methods, such as molecular docking, play a crucial role in the rational design process. nih.govnih.gov By predicting the binding modes of quinazoline derivatives with their target proteins, researchers can prioritize the synthesis of compounds that are most likely to be active. nih.govdntb.gov.ua This synergy between experimental screening and computational modeling streamlines the drug discovery pipeline, saving time and resources.

Unexplored Biological Systems and Target Classes for this compound Investigations

While the quinazoline scaffold has been extensively studied against a range of targets, there remain numerous unexplored biological systems and target classes where this compound and its derivatives could have a significant impact.

The broad spectrum of biological activities reported for quinazoline derivatives, including anticancer, antiviral, antibacterial, and anti-inflammatory effects, suggests that this scaffold can interact with a wide variety of biological macromolecules. ontosight.aimdpi.comnih.gov Future research should aim to explore the potential of this compound against novel and challenging targets.

For instance, the role of this compound class in modulating the activity of ion channels, G-protein coupled receptors (GPCRs) other than the adenosine (B11128) receptors already investigated, and epigenetic targets could be a fruitful area of research. The development of new therapeutic agents often relies on the identification of novel mechanisms of action, and the versatility of the quinazoline scaffold makes it an attractive starting point for such endeavors. nih.govmdpi.com

Furthermore, the application of this compound derivatives in neglected tropical diseases, such as Chagas disease, has shown promise and warrants further investigation. acs.org The exploration of new therapeutic areas for this compound class could lead to the discovery of much-needed treatments for a variety of human ailments.

Q & A

Q. What are the preferred synthetic routes for 2,4-di(piperidin-1-yl)quinazoline, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution at the 2- and 4-positions of quinazoline using piperidine. A two-step protocol is common:

- Step 1 : Chlorination of quinazoline to form 2,4-dichloroquinazoline (precursor) via phosphorus oxychloride (POCl₃) .

- Step 2 : Displacement of chlorine atoms with piperidine under reflux in anhydrous solvents (e.g., DMF or THF) with a base like K₂CO₃ .

Optimization : - Use microwave-assisted synthesis to reduce reaction time and improve yield.

- Monitor reaction progress via TLC or HPLC to ensure complete substitution.

Q. What analytical techniques are critical for characterizing purity and structure?

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Structure :

Q. How can researchers screen for preliminary biological activity?

- In vitro assays :

- Control : Compare with known quinazoline-based inhibitors (e.g., Gefitinib) to assess relative potency .

Advanced Research Questions

Q. How do structural modifications at the quinazoline core influence bioactivity?

- Key modifications :

- Methodology :

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

- Hypothesis testing :

- Experimental design :

Q. How can computational methods guide the design of selective analogs?

- Approaches :

- Validation :

- Synthesize top computational hits and validate via SPR (surface plasmon resonance) for binding kinetics .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

Q. What are best practices for ensuring reproducibility in synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.